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Compound of Interest

Compound Name: 2-Ethyl-6-methylpyridine

Cat. No.: B072595 Get Quote

For Immediate Release

This guide provides a comprehensive comparative analysis of the toxicological effects of

various alkylpyridines, intended for researchers, scientists, and drug development

professionals. By summarizing key toxicological data, detailing experimental methodologies,

and visualizing metabolic and toxicological pathways, this document serves as a vital resource

for understanding the structure-activity relationships of this important class of compounds.

Key Toxicological Data of Alkylpyridines
The toxicity of alkylpyridines varies significantly based on the number, position, and type of

alkyl substituents on the pyridine ring. The following table summarizes acute and sub-chronic

oral toxicity data for several common alkylpyridines.
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Compoun
d

Alkyl
Substitue
nt(s)

CAS
Number

Test
Species

LD50
(mg/kg)

NOAEL
(mg/kg/da
y)

Target
Organs

Picolines

(Methylpyri

dines)

2-Picoline 2-Methyl 109-06-8 Rat 790[1] - Liver, CNS

3-Picoline 3-Methyl 108-99-6 Rat
400 -

1600[2]

22 (male),

26 (female)

(2-year

study)[3]

Liver,

CNS[2]

4-Picoline 4-Methyl 108-89-4 Rat/Mouse
200 -

1600[3]
- Liver, CNS

Lutidines

(Dimethylp

yridines)

2,3-

Lutidine

2,3-

Dimethyl
583-61-9 Rat 384[4] -

Skin, Eyes,

Respiratory

System[4]

2,4-

Lutidine

2,4-

Dimethyl
108-47-4 - - -

Skin, Eyes,

Respiratory

System[5]

2,5-

Lutidine

2,5-

Dimethyl
589-93-5 Rat 800[6] - -

2,6-

Lutidine

2,6-

Dimethyl
108-48-5 Rat 400[7] - -

3,4-

Lutidine

3,4-

Dimethyl
583-58-4 - - -

Skin, Eyes,

Respiratory

System[8]

3,5-

Lutidine

3,5-

Dimethyl

591-22-0 Rat < 500[5] - Skin, Eyes,

Respiratory
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System[9]

Ethylpyridi

nes

5-Ethyl-2-

methylpyrid

ine

5-Ethyl, 2-

Methyl
104-90-5 Rat - 95[10]

Liver,

Kidneys[10

]

Note: A range for LD50 values for picolines, lutidines, and collidines has been reported to be

between 200-1600 mg/kg bw in rats and mice.[3]

Mechanisms of Toxicity
The toxicological effects of alkylpyridines are diverse and dependent on their chemical

structure.

Central Nervous System (CNS) Effects: Many simple alkylpyridines exhibit CNS depressant

effects.[2]

Irritation: Alkylpyridines can be irritating to the skin, eyes, and respiratory system.[4][5][8][9]

Organ Toxicity: The liver and kidneys are primary target organs for alkylpyridine toxicity.[3][10]

For instance, in a 90-day study with pyridine, increased liver weights and inflammatory hepatic

lesions were observed.[11]

Enzyme Inhibition: Polymeric 3-alkylpyridinium salts, found in marine sponges, are potent

inhibitors of acetylcholinesterase.[12] This inhibition is a key mechanism of their toxicity.

Membrane Disruption: Polymeric 3-alkylpyridinium salts can also cause hemolysis (destruction

of red blood cells) and platelet aggregation, indicating a direct effect on cell membranes.[12]

Some synthetic alkyl pyridinyls have been shown to disrupt bacterial cell membranes.[13]

Oxidative Stress and Apoptosis: Some pyridine derivatives have been shown to induce

oxidative stress and apoptosis (programmed cell death) in cancer cell lines.[14][15] The

induction of apoptosis can be mediated through the modulation of Bcl-2 family proteins.[15]
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Metabolic Pathways and their Toxicological
Implications
The metabolism of alkylpyridines is a critical determinant of their toxicity and is primarily

mediated by cytochrome P450 (CYP) enzymes in the liver.[16][17] The position and nature of

the alkyl substituents significantly influence the metabolic pathway.

Key Metabolic Reactions:

N-oxidation: Formation of pyridine N-oxides is a common metabolic step.[16]

Hydroxylation: Alkyl side chains and the pyridine ring can be hydroxylated.

Ring Cleavage: Following hydroxylation, the pyridine ring can be opened.

Influence of Alkyl Substitution: The rate of metabolism and the specific metabolites formed are

dependent on the substitution pattern. For example, methylation of the pyridine ring can retard

its degradation.[18] Different isomers of picoline N-oxides have been shown to differentially

induce CYP enzymes, such as CYP2B and CYP2E1, which can enhance lipid peroxidation and

contribute to hepatotoxicity.[16]

Role of Specific CYP Isoforms:

CYP2E1: This enzyme is involved in the metabolism of pyridine and is induced by it.[17] It is

also implicated in the metabolism of other small, polar molecules.[13]

CYP2A6: This isoform is known to metabolize nicotine, a prominent pyridine derivative.[19]

The metabolic activation of alkylpyridines can lead to the formation of reactive metabolites that

contribute to their toxicity.
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Caption: General metabolic pathway of alkylpyridines.

Experimental Protocols
Standardized protocols are crucial for the reliable assessment of toxicological effects. The

following are summaries of key in vivo and in vitro methods.

In Vivo Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure to determine the acute oral

toxicity of a substance.[2][20]

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[20]

Dosing: A group of animals (typically 3) is dosed with the test substance at one of the defined

starting dose levels (5, 50, 300, or 2000 mg/kg).[20]

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.[2]

Stepwise Procedure: Depending on the outcome (number of animals that die or become

moribund), the test is either stopped, or another group of animals is dosed at a higher or

lower dose level.

Endpoint: The test allows for the classification of the substance into a GHS toxicity category

based on the observed mortality.[20]
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Caption: Workflow for OECD 423 Acute Toxic Class Method.

In Vivo Repeated Dose 28-Day and 90-Day Oral Toxicity
Studies (OECD 407 & 408)
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These studies provide information on the potential health hazards from repeated exposure to a

substance.[16][21][22][23]

Animal Selection: Typically, rats are used, with groups of at least 10 animals (5 male, 5

female) for a 28-day study (OECD 407) and at least 20 animals (10 male, 10 female) for a

90-day study (OECD 408).[16][22][23]

Dose Groups: At least three dose levels of the test substance and a control group are used.

[23]

Administration: The substance is administered orally on a daily basis for 28 or 90 days.[16]

[21]

Observations: Animals are observed daily for signs of toxicity. Body weight and food/water

consumption are measured weekly.[24]

Clinical Pathology: At the end of the study, blood and urine samples are collected for

hematology and clinical biochemistry analysis.[16][24]

Pathology: All animals are subjected to a gross necropsy, and organs are weighed.

Histopathological examination of organs and tissues is performed.[16][24]

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[23]

In Vitro Cytotoxicity Assays
In vitro assays are essential for initial screening of cytotoxicity.

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell

viability.[21][24]

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

Compound Treatment: Cells are treated with various concentrations of the alkylpyridine.

MTT Addition: After the desired incubation period, MTT solution is added to each well.[21]
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Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow

MTT to purple formazan crystals.[21]

Solubilization: A solubilization solution is added to dissolve the formazan crystals.[21]

Absorbance Measurement: The absorbance is read on a microplate reader, which is

proportional to the number of viable cells.[21]

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged

cells into the culture medium.[22]

Cell Treatment: Cells are treated with the test compound.

Supernatant Collection: A sample of the cell culture medium is collected.[22]

Reaction Mixture: The supernatant is mixed with a reaction mixture containing substrates for

LDH.[22]

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed, resulting in

a color change.[22]

Absorbance Measurement: The absorbance is measured, which is proportional to the

amount of LDH released and, therefore, the level of cytotoxicity.[22]
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Caption: Workflow for in vitro cytotoxicity assays.
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The toxicological profile of alkylpyridines is complex and influenced by their molecular

structure. Understanding the structure-activity relationships, metabolic pathways, and

mechanisms of toxicity is essential for the safe handling and development of new chemical

entities containing the pyridine scaffold. This guide provides a foundational understanding to

aid researchers in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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